molecular formula C18H23N3O3 B3989283 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone

4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone

Cat. No. B3989283
M. Wt: 329.4 g/mol
InChI Key: TTWJPKKPNLJBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone, also known as roscovitine, is a synthetic molecule that has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Roscovitine is a potent inhibitor of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and cell proliferation.

Mechanism of Action

Roscovitine is a potent inhibitor of CDKs, which are important regulators of the cell cycle and cell proliferation. CDKs are activated by binding to cyclins, which are proteins that are synthesized and degraded at specific times during the cell cycle. CDKs regulate the progression of the cell cycle by phosphorylating various substrates, including retinoblastoma protein (Rb), which is a tumor suppressor protein that inhibits cell cycle progression. By inhibiting CDKs, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone prevents the phosphorylation of Rb and other substrates, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its effects on CDKs, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to have other biochemical and physiological effects. For example, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is involved in the regulation of various cellular processes, including glycogen synthesis, gene expression, and apoptosis. Roscovitine has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

Roscovitine has several advantages for lab experiments, including its potency, specificity, and availability. Roscovitine is a potent inhibitor of CDKs, with an IC50 of approximately 0.2-0.5 μM for CDK2 and CDK5. Roscovitine is also a relatively specific inhibitor of CDKs, with little or no effect on other kinases. Finally, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone is commercially available from several suppliers, making it easy to obtain for lab experiments. However, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone also has some limitations for lab experiments, including its potential toxicity and off-target effects. Roscovitine has been shown to induce apoptosis in some cell types, and may have off-target effects on other kinases and cellular processes.

Future Directions

There are several future directions for research on 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone. One direction is to investigate the potential of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to investigate the mechanisms of action of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone, including its effects on CDKs, GSK3, and AKT, and to identify other targets of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone. Finally, future research could focus on developing more potent and specific inhibitors of CDKs, based on the structure of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone.

Scientific Research Applications

Roscovitine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In neurodegenerative disorders, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to promote neuronal survival and prevent neuronal death. In viral infections, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-20-15-8-6-5-7-14(15)16(17(18(20)22)21(23)24)19-10-12(2)9-13(3)11-19/h5-8,12-13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJPKKPNLJBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CC(CC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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